molecular formula C3H5BrO2 B068387 Methyl bromoacetate-2,2-d2 CAS No. 163886-16-6

Methyl bromoacetate-2,2-d2

Cat. No.: B068387
CAS No.: 163886-16-6
M. Wt: 154.99 g/mol
InChI Key: YDCHPLOFQATIDS-CBTSVUPCSA-N
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Description

Methyl bromoacetate-2,2-d2: is a deuterated derivative of methyl bromoacetate, where the hydrogen atoms at the 2,2 positions are replaced with deuterium. This compound is often used in various scientific research applications due to its unique isotopic properties .

Mechanism of Action

Target of Action

Methyl bromoacetate-2,2-d2 is an alkylating agent . It primarily targets phenol and amino groups . It is commonly used as a reagent in the chemical modification of histidine .

Mode of Action

The compound interacts with its targets through alkylation . Alkylation involves the transfer of an alkyl group from the alkylating agent to its target. In the case of this compound, it transfers a methyl group to phenol and amino groups . This results in the modification of these groups, altering their chemical properties and functions.

Biochemical Pathways

It is known that the compound is used in the synthesis of vitamins and pharmaceutical drugs . This suggests that it may play a role in various biochemical pathways related to these substances.

Pharmacokinetics

It is known that the compound is soluble in water , which could influence its absorption and distribution in the body

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its role as an alkylating agent . By alkylating phenol and amino groups, it can modify the structure and function of these molecules, potentially leading to changes in cellular processes. It is also used in the synthesis of coumarins and cis-cyclopropane .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in water suggests that it may be more effective in aqueous environments. The compound is incompatible with acids, bases, oxidizing agents, and reducing agents , indicating that these substances could negatively affect its stability and efficacy.

Biochemical Analysis

Biochemical Properties

Methyl bromoacetate-2,2-d2 plays a significant role in biochemical reactions. It serves as a catalyst in the synthesis of polymers

Molecular Mechanism

It is known to be an alkylating agent, which means it can add an alkyl group to other molecules, such as phenol and amino groups . This can lead to changes in the properties of these molecules, potentially affecting their function and interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl bromoacetate-2,2-d2 can be synthesized through the bromination of methyl acetate-2,2-d2. The reaction typically involves the use of bromine in the presence of a catalyst such as phosphorus tribromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl bromoacetate-2,2-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: The major products are substituted acetates.

    Addition Reactions: The products are addition compounds with nucleophiles.

    Elimination Reactions: The major products are alkenes.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct isotopic properties. These properties make it valuable in studies involving isotopic labeling and tracing, offering insights that are not possible with non-deuterated compounds .

Properties

IUPAC Name

methyl 2-bromo-2,2-dideuterioacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BrO2/c1-6-3(5)2-4/h2H2,1H3/i2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCHPLOFQATIDS-CBTSVUPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583970
Record name Methyl bromo(~2~H_2_)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163886-16-6
Record name Methyl bromo(~2~H_2_)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 163886-16-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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